

Application Notes and Protocols: AG-881 (Vorasidenib) in Orthotopic Glioma Mouse Models

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Compound of Interest

Compound Name: AG-881

Cat. No.: B1574142

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Introduction

AG-881, also known as vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.^{[1][2][3][4][5]} Mutations in IDH1 and IDH2 are common drivers in the pathogenesis of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).^{[1][2][6]} 2-HG is believed to contribute to tumorigenesis through epigenetic dysregulation. **AG-881** targets these mutant enzymes to reduce 2-HG levels, thereby inhibiting tumor growth and inducing cellular differentiation.^{[5][7]} These application notes provide a comprehensive overview of the use of **AG-881** in preclinical orthotopic glioma mouse models, including summaries of key data and detailed experimental protocols.

Data Presentation

In Vitro Efficacy of AG-881

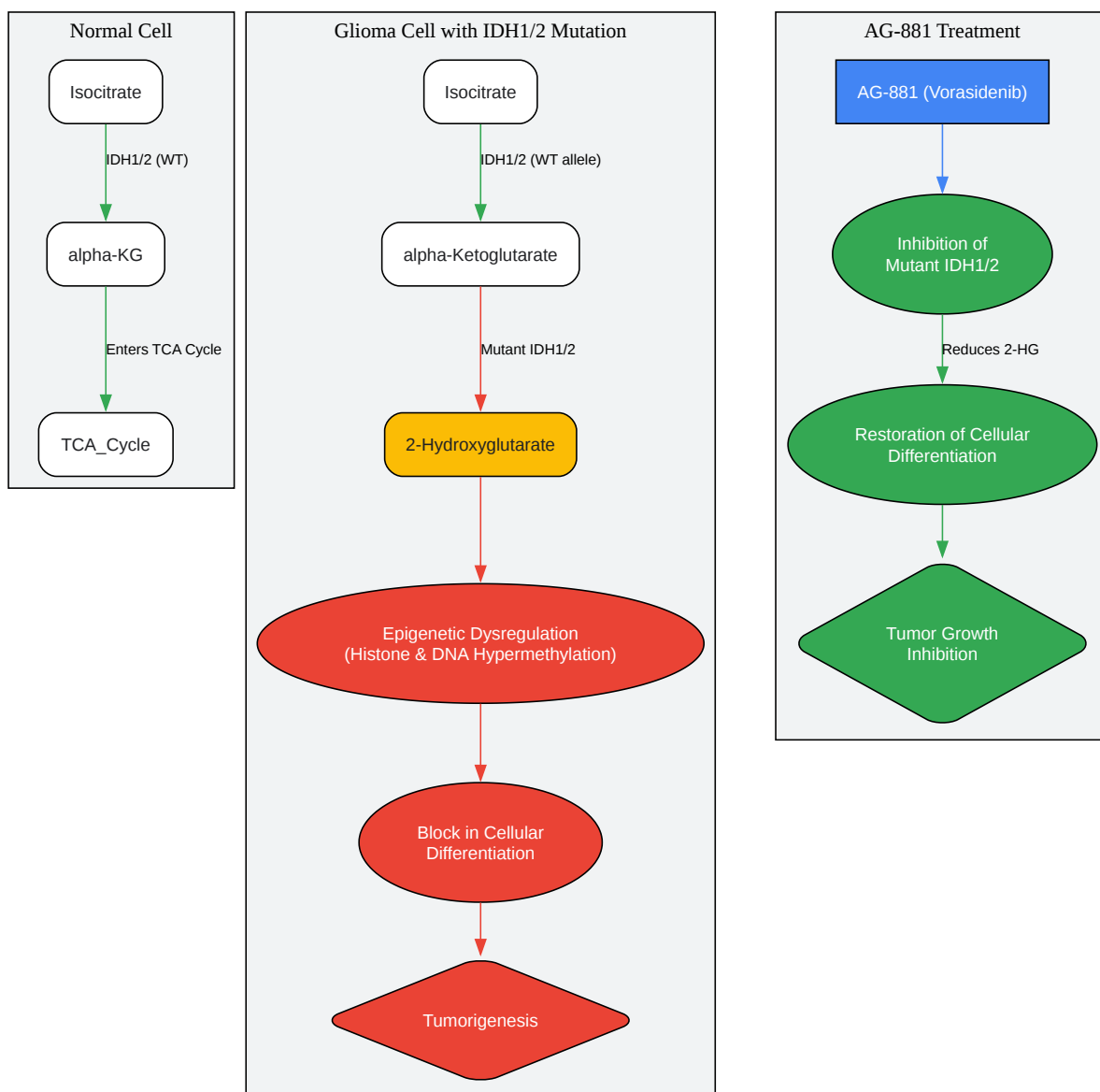
Cell Line	IDH Mutation	Assay Type	IC50	Reference
Neurosphere TS603	IDH1-R132H	2-HG Inhibition	< 50 nM	[1]
U87MG	IDH2-R140Q (engineered)	2-HG Inhibition	< 50 nM	[1]
HT-1080	IDH1-R132C	Antiproliferative	< 50 nM	[3] [5]
U87MG	IDH2-R140Q (engineered)	Antiproliferative	< 0.05 μ M	[5]
TS603	IDH1-R132H	Antiproliferative	< 0.05 μ M	[5]

In Vivo Efficacy of AG-881 in Orthotopic Glioma Models

Mouse Model	Glioma Model	Treatment	Key Findings	Reference
Xenograft	Orthotopic patient-derived (TS603, Grade III mIDH1)	50 mg/kg AG-881, BID, PO for 4 days	>97% inhibition of 2-HG in brain tumor tissue.	[1]
Xenograft	Orthotopic human Grade III mIDH1-R132H	AG-881 monotherapy	Modestly impeded glioma growth.	[6]
Xenograft	Orthotopic human Grade III mIDH1-R132H	AG-881 + Radiation Therapy	Significantly greater inhibition of tumor growth than either monotherapy.	[6]
Syngeneic	HLA-A2/HLA-DR1 transgenic with IDH1R132H glioma	10 mg/kg AG-881, QD, PO for 14 days	10-fold reduction of 2-HG in tumor cells; suppressed tumor progression.	[8]

Signaling Pathway

Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. **AG-881** acts as an allosteric inhibitor of the mutant IDH1/2 enzymes, preventing the production of 2-HG and thereby restoring normal cellular differentiation.



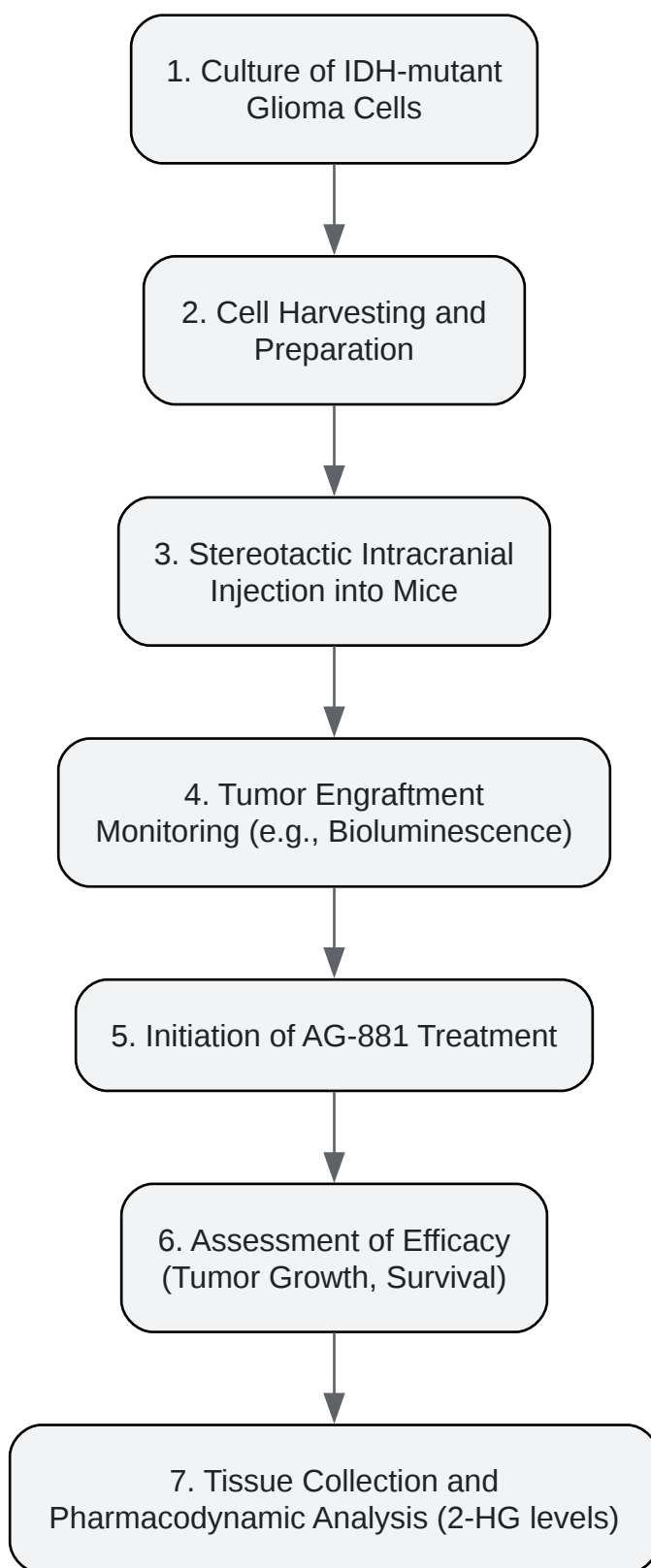
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Caption: Signaling pathway of mutant IDH1/2 in glioma and the mechanism of action of **AG-881**.

Experimental Protocols

Orthotopic Glioma Mouse Model Workflow

The establishment of an orthotopic glioma mouse model is a critical step for evaluating the in vivo efficacy of **AG-881**. The following diagram and protocol outline a typical workflow.



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Caption: General workflow for an orthotopic glioma mouse model experiment with **AG-881**.

Detailed Protocol: Orthotopic Implantation of Human Glioma Cells

Materials:

- IDH-mutant human glioma cells (e.g., TS603 neurospheres)
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (if applicable for adherent cells)
- Matrigel or similar basement membrane matrix
- Immunocompromised mice (e.g., NOD-SCID or NSG)
- Stereotactic apparatus
- Hamilton syringe with a 26-gauge needle
- Anesthetic (e.g., isoflurane)
- Analgesics
- Surgical tools

Procedure:

- Cell Preparation:
 - Culture glioma cells under appropriate conditions. For neurospheres like TS603, culture in serum-free neural stem cell medium.
 - On the day of surgery, harvest the cells and determine cell viability (should be >90%).
 - Wash the cells with sterile PBS and resuspend in a small volume of PBS or appropriate medium at the desired concentration (e.g., 1×10^5 cells in 2-5 μ L).

- Keep the cell suspension on ice until injection.
- Animal Preparation and Stereotactic Injection:
 - Anesthetize the mouse using isoflurane.
 - Secure the mouse in a stereotactic frame.
 - Make a small incision in the scalp to expose the skull.
 - Using a sterile burr, drill a small hole at the desired coordinates for intracranial injection (e.g., into the striatum).
 - Slowly lower the Hamilton syringe needle to the target depth.
 - Inject the cell suspension over several minutes to minimize backflow.
 - Slowly retract the needle and suture the scalp incision.
 - Administer post-operative analgesics and monitor the animal's recovery.

Protocol: AG-881 Administration and Efficacy Assessment

Materials:

- **AG-881** (Vorasidenib)
- Vehicle for formulation (e.g., 0.5% methylcellulose and 0.2% Tween-80 in water)[8]
- Oral gavage needles
- Bioluminescence imaging system (if using luciferase-expressing cells)
- Calipers (for subcutaneous models)
- LC-MS/MS for 2-HG analysis

Procedure:

- **AG-881** Formulation:
 - Prepare a suspension of **AG-881** in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.[8]
- Treatment Administration:
 - Once tumors are established (confirmed by imaging or other methods), randomize mice into treatment and control groups.
 - Administer **AG-881** or vehicle via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, twice daily).[1]
- Efficacy Monitoring:
 - Tumor Growth: Monitor tumor growth regularly using non-invasive imaging such as bioluminescence.
 - Survival: Monitor animals daily for signs of neurological symptoms or distress and record survival data.
 - Body Weight: Record body weight regularly as a measure of general health and toxicity.
- Pharmacodynamic Analysis:
 - At the end of the study or at specified time points, euthanize the animals and collect brain tissue.
 - Dissect the tumor from the surrounding normal brain tissue.
 - Snap-freeze the tissues in liquid nitrogen for subsequent analysis.
 - Quantify 2-HG levels in the tumor and normal brain tissue using LC-MS/MS to confirm target engagement.

Conclusion

AG-881 (vorasidenib) has demonstrated significant preclinical efficacy in orthotopic glioma mouse models, effectively crossing the blood-brain barrier to inhibit mutant IDH1/2 and reduce the oncometabolite 2-HG.[1][6] The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of **AG-881** and other IDH inhibitors in the treatment of glioma. The combination of **AG-881** with other treatment modalities, such as radiation therapy, shows promise for enhanced anti-tumor activity.[6]

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